4-Iodo-2-(methoxymethyl)pyridine
Overview
Description
4-Iodo-2-(methoxymethyl)pyridine is an organic compound with the molecular formula C7H8INO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of iodine and methoxymethyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-(methoxymethyl)pyridine can be achieved through various methods. One common approach involves the iodination of 2-methoxymethyl-pyridine. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 4-position of the pyridine ring.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, 2-methoxymethyl-pyridine is reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form the desired 4-iodo derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize side reactions and achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the iodine atom.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are typical.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Deiodinated pyridine derivatives.
Cross-Coupling: Biaryl or vinyl-pyridine derivatives.
Scientific Research Applications
4-Iodo-2-(methoxymethyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2-(methoxymethyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the iodine atom, making it less reactive in certain substitution and cross-coupling reactions.
4-Iodo-2-methylpyridine: Similar structure but with a methyl group instead of a methoxymethyl group, affecting its reactivity and solubility.
4-Bromo-2-methoxymethyl-pyridine: Bromine instead of iodine, leading to different reactivity and reaction conditions.
Uniqueness
4-Iodo-2-(methoxymethyl)pyridine is unique due to the presence of both iodine and methoxymethyl groups, which confer distinct reactivity and properties. The iodine atom enhances its utility in cross-coupling reactions, while the methoxymethyl group provides additional functionalization options.
Properties
Molecular Formula |
C7H8INO |
---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
4-iodo-2-(methoxymethyl)pyridine |
InChI |
InChI=1S/C7H8INO/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3 |
InChI Key |
QIAYXORSZFMGRN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC=CC(=C1)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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